molecular formula C16H12ClN3OS B11170293 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11170293
M. Wt: 329.8 g/mol
InChI Key: LAUFJGUGOUCVFL-UHFFFAOYSA-N
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Description

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties . The presence of the 4-chlorophenyl group and the thiadiazole ring in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol is then converted into the desired compound through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiadiazole derivatives, which exhibit different biological activities .

Scientific Research Applications

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • N-{5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
  • N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazole-2-sulfonamide}

Uniqueness

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to its specific substitution pattern and the presence of both the 4-chlorophenyl group and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H12ClN3OS/c17-13-8-6-11(7-9-13)10-14-19-20-16(22-14)18-15(21)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,20,21)

InChI Key

LAUFJGUGOUCVFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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